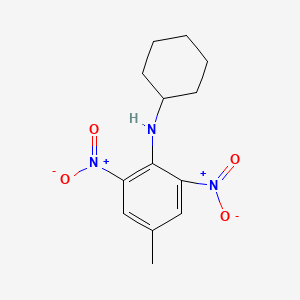

N-cyclohexyl-4-methyl-2,6-dinitroaniline

Beschreibung

Eigenschaften

Molekularformel |

C13H17N3O4 |

|---|---|

Molekulargewicht |

279.29 g/mol |

IUPAC-Name |

N-cyclohexyl-4-methyl-2,6-dinitroaniline |

InChI |

InChI=1S/C13H17N3O4/c1-9-7-11(15(17)18)13(12(8-9)16(19)20)14-10-5-3-2-4-6-10/h7-8,10,14H,2-6H2,1H3 |

InChI-Schlüssel |

ITNZSTRESIXIHL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])NC2CCCCC2)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-Cyclohexyl-4-methyl-2,6-dinitroanilin beinhaltet typischerweise die Nitrierung von N-Cyclohexylanilin. Der Prozess lässt sich wie folgt zusammenfassen:

Nitrierung: N-Cyclohexylanilin wird mit einem Nitrierungsmittel, z. B. einer Mischung aus konzentrierter Schwefelsäure und Salpetersäure, behandelt, um Nitrogruppen an den Positionen 2 und 6 des Anilinrings einzuführen.

Reinigung: Das resultierende Produkt wird durch Umkristallisation oder Chromatographie gereinigt, um reines N-Cyclohexyl-4-methyl-2,6-dinitroanilin zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von N-Cyclohexyl-4-methyl-2,6-dinitroanilin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:

Batch- oder kontinuierliche Nitrierung: Einsatz industrieller Nitrierungsreaktoren, um eine effiziente und kontrollierte Nitrierung zu gewährleisten.

Reinigung und Qualitätskontrolle: Anwendung großtechnischer Reinigungsverfahren und strenge Qualitätskontrollen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen

N-Cyclohexyl-4-methyl-2,6-dinitroanilin unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Die Nitrogruppen können mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators (z. B. Palladium auf Kohlenstoff) zu Aminogruppen reduziert werden.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen die Nitrogruppen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Reduktion: Wasserstoffgas und Palladium auf Kohlenstoffkatalysator.

Substitution: Nucleophile wie Amine oder Thiole unter basischen Bedingungen.

Hauptprodukte

Reduktion: N-Cyclohexyl-4-methyl-2,6-diaminoanilin.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-Cyclohexyl-4-methyl-2,6-dinitroanilin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Nitrogruppen spielen eine entscheidende Rolle für seine Reaktivität und Wechselwirkungen. Die Verbindung kann bestimmte Enzyme oder Proteine durch Bindung an ihre aktiven Zentren hemmen, was zu verschiedenen biologischen Wirkungen führt.

Wirkmechanismus

The mechanism of action of N-cyclohexyl-4-methyl-2,6-dinitroaniline involves its interaction with specific molecular targets. The nitro groups play a crucial role in its reactivity and interactions. The compound can inhibit certain enzymes or proteins by binding to their active sites, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Physicochemical Properties

The substituents on the 2,6-dinitroaniline backbone significantly influence solubility, stability, and reactivity. Key analogs and their properties include:

*Estimated based on structural analogs.

Key Observations :

- Electron Deficiency : Nitro groups lower the LUMO energy, making these compounds reactive toward electron-rich biological targets. For example, 4-chloro-2,6-dinitroaniline exhibits fluorescence quenching due to photoinduced electron transfer (PET) .

- Solubility : All analogs are water-insoluble, favoring applications in soil-acting herbicides or organic synthesis intermediates .

Herbicidal Activity

- Butralin : A pre-emergence herbicide controlling weeds in cotton, soybeans, and orchards. Its tert-butyl group enhances soil adsorption, delaying leaching .

- Inferred Target Compound : The cyclohexyl group may similarly improve soil adhesion, but its efficacy would depend on substituent orientation and interactions with plant tubulin (a common target of dinitroaniline herbicides).

Toxicological and Environmental Roles

- BDNA : A hepatotoxic metabolite of azo dyes, inducing gut-liver axis disruptions in rats. Its bromo group contributes to oxidative stress and DNA adduct formation .

- 4-Chloro-2,6-dinitroaniline : Used in mutagenicity assays due to its electron-deficient structure, which interacts with bacterial DNA in reverse mutation tests .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing N-cyclohexyl-4-methyl-2,6-dinitroaniline and verifying its purity?

- Methodological Answer : Synthesis typically involves sequential nitration and alkylation reactions. For structurally similar dinitroanilines (e.g., 2-bromo-4,6-dinitroaniline), diazotization of aniline derivatives followed by coupling with cyclohexyl or alkyl groups is common . Purity verification employs High-Performance Liquid Chromatography (HPLC) (>95% purity thresholds) and Nuclear Magnetic Resonance (NMR) to confirm substituent positions and absence of byproducts .

Q. How can X-ray crystallography determine the molecular structure and intermolecular interactions of dinitroaniline derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, dihedral angles (e.g., nitro group alignment ±2° relative to the aromatic ring), and non-covalent interactions (e.g., N–H⋯O hydrogen bonds, C–Br⋯π stacking). For 2-bromo-4,6-dinitroaniline, SC-XRD revealed a 3D network stabilized by hydrogen bonds and halogen interactions .

Q. What spectroscopic techniques are optimal for characterizing nitroaromatic compounds in environmental samples?

- Methodological Answer : Gas Chromatography-Mass Spectrometry (GC-MS) with Automated Thermal Desorption (ATD) is effective for detecting trace levels (e.g., 38 µg/g detection limits). For polar derivatives, High-Resolution Mass Spectrometry (HRMS) complements NMR to identify fragmentation patterns and confirm molecular formulas .

Advanced Research Questions

Q. How do substituent electronic effects (e.g., bromo, methyl, cyclohexyl) influence the photodegradation pathways of dinitroanilines?

- Methodological Answer : Computational studies (DFT calculations) combined with UV-Vis spectroscopy quantify electron-withdrawing effects of nitro groups, which stabilize the aromatic ring but enhance photoreactivity. Methyl and cyclohexyl groups alter hydrophobicity, affecting adsorption to soil or organic matter in environmental matrices .

Q. What strategies resolve contradictions in mutagenicity data between Ames tests and in vitro mammalian assays for nitroaromatic compounds?

- Methodological Answer : Inter-laboratory validation using the bioluminescent Salmonella reverse mutation assay (e.g., for 2-bromo-4,6-dinitroaniline) identifies protocol-specific variables (e.g., metabolic activation with S9 liver enzymes). Dose-response modeling and comparative genomic analysis (e.g., Nrf2 pathway activation) reconcile discrepancies between prokaryotic and eukaryotic systems .

Q. How do weak non-covalent interactions (e.g., C–Br⋯π, N–H⋯O) in crystalline phases affect the solubility and bioavailability of dinitroanilines?

- Methodological Answer : Hirshfeld surface analysis quantifies interaction contributions (e.g., 3.5 Å Br⋯π contacts). Solubility parameters (logP) are experimentally determined via shake-flask assays, while molecular dynamics simulations predict dissolution kinetics in biological membranes .

Q. What mechanistic insights explain the hepatotoxicity of dinitroaniline metabolites in mammalian systems?

- Methodological Answer : Multi-omics approaches (transcriptomics, metabolomics) identify toxicity pathways. For 2-bromo-4,6-dinitroaniline, glutathione depletion and NF-κB-mediated inflammation are linked to oxidative stress. In vivo models (e.g., bile duct-ligated rats) validate mitochondrial dysfunction via ATPase inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.